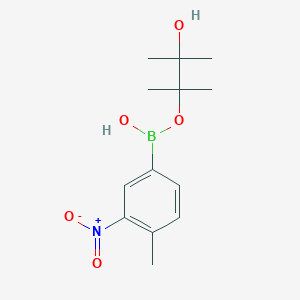
4-Methyl-3-nitrophenylboronic acid,pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-nitrophenylboronic acid, pinacol ester is an organic compound with the chemical formula C9H10BNO4. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol. This compound is a valuable intermediate in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitrophenylboronic acid, pinacol ester typically involves the reaction of 4-Methyl-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of 4-Methyl-3-nitrophenylboronic acid, pinacol ester follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-nitrophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Corresponding phenols.
Reduction: Amino derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-3-nitrophenylboronic acid, pinacol ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-nitrophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or substituted alkene product.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenylboronic acid, pinacol ester
- 4-Aminophenylboronic acid, pinacol ester
- 4-Methyl-3-pentenylboronic acid, pinacol ester
Uniqueness
4-Methyl-3-nitrophenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both methyl and nitro groups on the phenyl ring allows for diverse functionalization and applications in various fields .
Propiedades
Fórmula molecular |
C13H20BNO5 |
|---|---|
Peso molecular |
281.11 g/mol |
Nombre IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(4-methyl-3-nitrophenyl)borinic acid |
InChI |
InChI=1S/C13H20BNO5/c1-9-6-7-10(8-11(9)15(18)19)14(17)20-13(4,5)12(2,3)16/h6-8,16-17H,1-5H3 |
Clave InChI |
NWCHINZPEWKSLE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


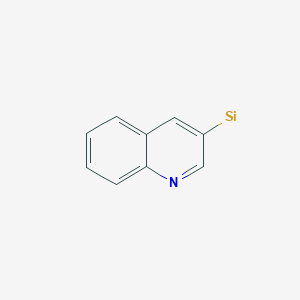
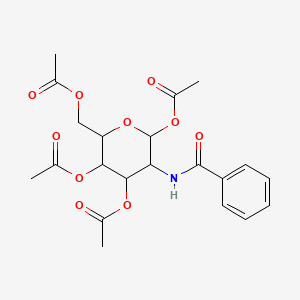

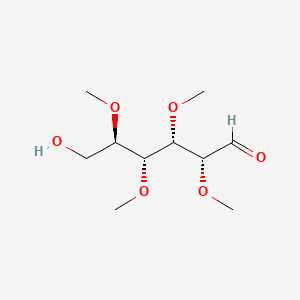
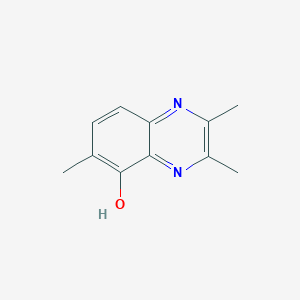
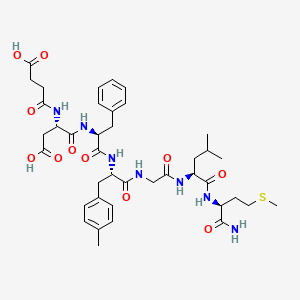
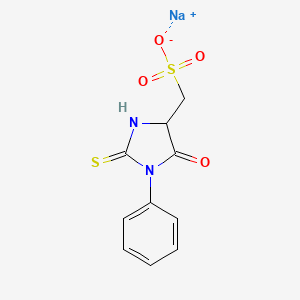
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
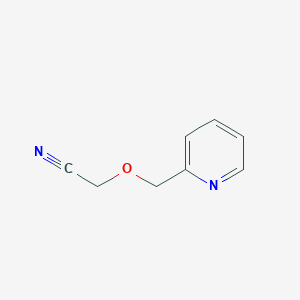
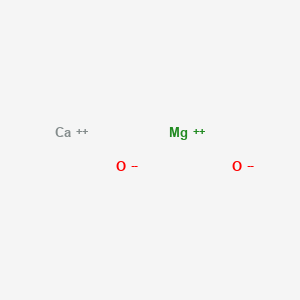
![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)
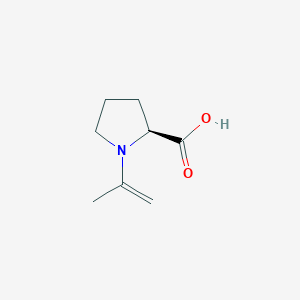
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
